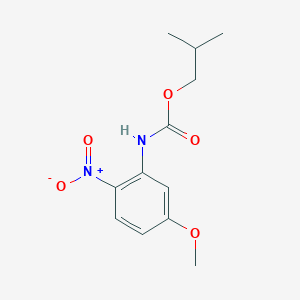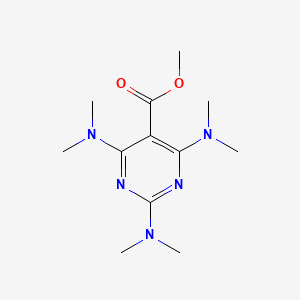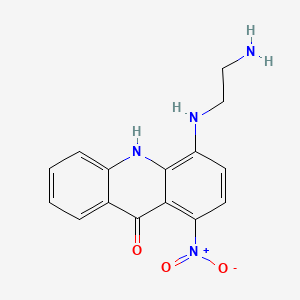
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro-: is a complex organic compound that belongs to the acridinone family Acridinones are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of acridinone followed by the introduction of the aminoethylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Acridinones: Formed through nucleophilic substitution reactions involving the aminoethylamino group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer and bacterial infections. The nitro and amino groups play a crucial role in the compound’s biological activity and therapeutic potential.
Industry
In the industrial sector, 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- involves its interaction with cellular components such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage cellular structures. The aminoethylamino group allows the compound to bind to specific molecular targets, disrupting normal cellular functions and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is unique due to the presence of both a nitro group and an aminoethylamino substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
128071-39-6 |
|---|---|
Fórmula molecular |
C15H14N4O3 |
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
4-(2-aminoethylamino)-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N4O3/c16-7-8-17-11-5-6-12(19(21)22)13-14(11)18-10-4-2-1-3-9(10)15(13)20/h1-6,17H,7-8,16H2,(H,18,20) |
Clave InChI |
GKIRIKIDXIXOKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)NCCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)

![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)
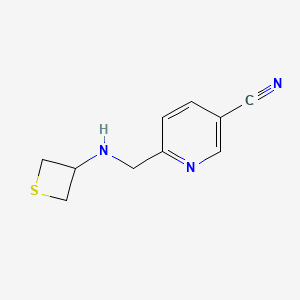
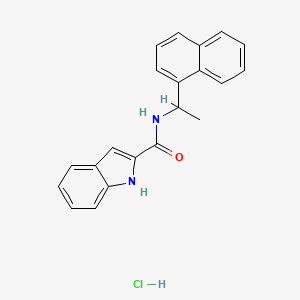
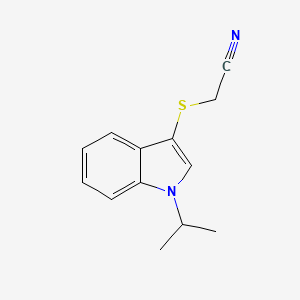
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)


